Cyclopropanecarboxaldehyde, methylene-

Description

Significance of Strained Small-Ring Systems in Synthetic Organic Chemistry

In organic chemistry, ring strain describes the instability in a molecule that arises when chemical bonds form angles that are abnormal or non-ideal. wikipedia.org This strain is a combination of angle strain, torsional strain, and steric strain. numberanalytics.com Angle strain occurs when bond angles deviate from the ideal values—typically 109.5° for sp³ hybridized carbon atoms. wikipedia.orgnumberanalytics.com Torsional strain results from eclipsing interactions between bonds on adjacent atoms, while steric strain (also known as van der Waals strain) is caused by non-bonded atoms being forced into close proximity. wikipedia.org

Small rings, particularly three- and four-membered rings like cyclopropane (B1198618) and cyclobutane (B1203170), are the most common examples of molecules with significant ring strain. wikipedia.org The internal bond angles in a cyclopropane ring are geometrically constrained to 60°, a significant deviation from the ideal 109.5°, leading to substantial angle strain. pharmacy180.com This forces the C-C bonds to be "bent," with electron density concentrated outside the internuclear axis, resulting in weaker bonds compared to typical alkanes. pharmacy180.com The high strain energy inherent in these systems is a critical factor in their chemical behavior. numberanalytics.com

The potential energy stored in these strained rings can be harnessed to drive chemical reactions. wikipedia.org The relief of ring strain is a powerful thermodynamic driving force, making small rings susceptible to ring-opening reactions that are often not feasible for their acyclic or larger-ring counterparts. pharmacy180.comnih.gov This unique reactivity makes strained small-ring systems exceptionally valuable building blocks in organic synthesis. rsc.org Chemists can leverage this strain-driven reactivity to construct more complex molecular architectures, including many natural products and pharmaceutically active compounds. numberanalytics.comacs.org

Strain Energies of Common Cycloalkanes

| Ring Size | Cycloalkane | Total Strain Energy (kcal/mol) |

|---|---|---|

| 3 | Cyclopropane | 27.5 rsc.org |

| 4 | Cyclobutane | 26.4 numberanalytics.com |

| 5 | Cyclopentane (B165970) | 6.5 numberanalytics.com |

| 6 | Cyclohexane | 0.0 numberanalytics.com |

Overview of Cyclopropanecarboxaldehyde (B31225) as a Key Functionalized Cyclopropane Building Block

Cyclopropanecarboxaldehyde is an organic compound featuring a cyclopropane ring attached to a carboxaldehyde functional group. ontosight.ai Its molecular formula is C₄H₆O. ontosight.ai This structure combines the inherent reactivity of the strained three-membered ring with the versatile chemistry of the aldehyde group, making it a valuable intermediate in organic synthesis. ontosight.aisigmaaldrich.com

The synthesis of cyclopropanecarboxaldehyde can be achieved through various methods. One approach involves the oxidation of cyclopropanemethanol. ontosight.ai Another method is the ring contraction of cyclobutane derivatives, such as the rearrangement of 1,2-cyclobutanediol. orgsyn.org The aldehyde group in cyclopropanecarboxaldehyde is the primary site of its reactivity, allowing it to participate in a wide array of chemical transformations common to aldehydes, such as nucleophilic additions, reductions, and oxidations. ontosight.ai

Its utility as a building block is demonstrated in its application for preparing more complex cyclopropane derivatives. ontosight.ai For example, it has been used in the synthesis of η²-enonenickel complexes and in enantioselective palladium-catalyzed cycloaddition reactions to create chiral spiro-fused cyclopentenes. sigmaaldrich.com Cyclopropanes that contain both an electron-withdrawing group (like an aldehyde) and an electron-donating group are known as donor-acceptor (D-A) cyclopropanes. These compounds are particularly powerful synthetic intermediates because the "push-pull" electronic effect facilitates strain-driven ring cleavage, generating polyfunctional reactive intermediates that can be used to build complex molecular frameworks. researchgate.net

Structural and Reactivity Characteristics of Methylene-Substituted Cyclopropanes

Methylene-substituted cyclopropanes, also known as methylenecyclopropanes, are a class of compounds characterized by a cyclopropane ring bearing an exocyclic double bond (=CH₂). wikipedia.org The introduction of this sp²-hybridized carbon center into the three-membered ring significantly increases the total ring strain. The strain energy of methylenecyclopropane (B1220202) is approximately 41.0 kcal/mol, considerably higher than the 27.5 kcal/mol for cyclopropane itself. rsc.org This increased strain is a primary driver for the unique reactivity of these molecules. rsc.org

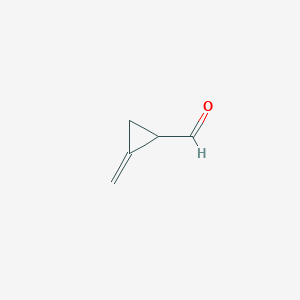

The compound at the center of this article, Cyclopropanecarboxaldehyde, methylene- (IUPAC name: 2-methylidenecyclopropane-1-carbaldehyde), possesses both the aldehyde functional group and the exocyclic methylene (B1212753) group on the strained cyclopropane ring. nih.gov This combination of features makes it a highly reactive and synthetically interesting molecule.

Properties of Cyclopropanecarboxaldehyde, methylene-

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆O nih.gov |

| Molecular Weight | 82.10 g/mol nih.gov |

| IUPAC Name | 2-methylidenecyclopropane-1-carbaldehyde nih.gov |

| CAS Number | 142423-24-3 nih.gov |

The reactivity of methylenecyclopropanes is diverse. As highly strained but accessible molecules, they can undergo a variety of ring-opening reactions, with the release of strain providing a strong thermodynamic driving force. rsc.org These transformations can be initiated by various reagents and conditions, including transition metal catalysts and visible-light irradiation. rsc.orgwikipedia.org Recent research has highlighted that visible-light-induced reactions of methylenecyclopropanes can lead to the selective formation of ring-opened products, other cyclopropane derivatives, or alkynes, providing pathways to complex polycyclic and heterocyclic compounds. rsc.org Furthermore, substituted methylenecyclopropanes can participate in trimethylenemethane cycloaddition reactions, further expanding their synthetic utility. wikipedia.org

Historical Trajectories and Evolution of Research in Cyclopropane Chemistry

The history of cyclopropane chemistry began in 1881 when August Freund first synthesized the parent cyclopropane molecule. wikipedia.orgwiley-vch.de Freund achieved this by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction. wikipedia.org Shortly after, in 1884, William Henry Perkin Jr. synthesized the first functionalized cyclopropane derivative while working in the laboratory of Adolf von Baeyer, who formulated the famous concept of ring strain to explain the properties of such molecules. acs.orgwiley-vch.de

For a long period, cyclopropanes were largely regarded as laboratory curiosities. wiley-vch.de A significant development occurred in 1929 when Henderson and Lucas discovered the anesthetic properties of cyclopropane, leading to its industrial production and clinical use from the 1930s until it was superseded by non-flammable agents in the 1950s and 60s. wikipedia.orgwoodlibrarymuseum.org

The theoretical understanding of bonding in cyclopropane evolved with models proposed by Pauling (the "banana bonding" model) in 1931 and A.D. Walsh in 1947, who described cyclopropane's bonding in terms of sp² character, helping to explain its olefin-like reactivity. scripps.edu The mid-20th century saw the development of crucial synthetic methods that made cyclopropanes more accessible. Key among these were the Simmons-Smith reaction in 1958, which uses an iodoalkylzinc species for cyclopropanation, and advancements in using carbenes and diazoalkanes for synthesis. scripps.edu It was during the 1960s and 1970s that chemists began to systematically explore cyclopropanes as versatile building blocks in organic synthesis, a field that continues to expand with the development of new catalytic and stereoselective cyclopropanation reactions. acs.orgwiley-vch.de

Key Milestones in Cyclopropane Chemistry

| Year | Milestone | Key Contributor(s) |

|---|---|---|

| 1881 | First synthesis of cyclopropane. wikipedia.org | August Freund wikipedia.org |

| 1884 | First synthesis of a functionalized cyclopropane. wiley-vch.de | William Henry Perkin Jr. wiley-vch.de |

| 1890 | Formulation of the ring strain theory. wikipedia.org | Adolf von Baeyer wikipedia.org |

| 1929 | Discovery of cyclopropane's anesthetic properties. woodlibrarymuseum.org | Henderson & Lucas woodlibrarymuseum.org |

| 1947 | Proposal of the Walsh model for cyclopropane bonding. scripps.edu | A.D. Walsh scripps.edu |

| 1958 | Development of the Simmons-Smith cyclopropanation reaction. scripps.edu | Simmons & Smith scripps.edu |

Structure

3D Structure

Properties

IUPAC Name |

2-methylidenecyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-4-2-5(4)3-6/h3,5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDQZNUZKSPPND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901020820 | |

| Record name | 2-Methylidenecyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142423-24-3 | |

| Record name | 2-Methylidenecyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cyclopropanecarboxaldehyde and Methylene Substituted Cyclopropane Derivatives

Strategies for Cyclopropane (B1198618) Ring Formation

The construction of the cyclopropane moiety is the cornerstone of synthesizing cyclopropanecarboxaldehyde (B31225) and its derivatives. Various strategies have been developed, broadly categorized into intermolecular cyclopropanation reactions and intramolecular cyclization approaches.

Carbenoid-Mediated Cyclopropanation Reactions

Carbenoids, which are metal-stabilized carbenes, are highly reactive species that can react with alkenes to form cyclopropanes. Several methods utilizing carbenoids have become standard in organic synthesis.

The Simmons-Smith reaction is a classic and widely used method for cyclopropanation that involves an organozinc carbenoid. researchgate.netwikipedia.org This reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. researchgate.netwikipedia.org The reactive species, typically iodomethylzinc iodide (ICH₂ZnI), is generated in situ from diiodomethane and a zinc-copper couple. wikipedia.org

The reaction proceeds via a concerted mechanism, often depicted with a "butterfly" transition state, where the methylene (B1212753) group is delivered to the double bond from the same face. nih.gov One of the significant advantages of the Simmons-Smith reaction is its tolerance to a wide range of functional groups. researchgate.net

Mechanistic Modifications:

Several modifications to the original Simmons-Smith protocol have been developed to enhance its reactivity, selectivity, and cost-effectiveness.

Furukawa Modification: This modification utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, which often leads to higher yields and reproducibility. wikipedia.org A Furukawa-modified Simmons-Smith reaction has been successfully used to cyclopropanate both double bonds in an allenamide, forming amido-spiro[2.2]pentanes. wikipedia.org

Charette Modification: This variation employs aryldiazo compounds, such as phenyldiazomethane, with a stoichiometric amount of a zinc halide. This allows for the cyclopropanation of a broader range of substrates, including those with alcohol functionalities that might be deprotonated in the classic Simmons-Smith reaction. wikipedia.org

Shi Modification: While not directly a Simmons-Smith modification, it represents an alternative approach using non-zinc reagents for cyclopropanation.

The choice of reagent and reaction conditions can be tailored to the specific substrate. For instance, unfunctionalized achiral alkenes are often best cyclopropanated using the Furukawa modification. wikipedia.org

Table 1: Comparison of Simmons-Smith Reaction and its Modifications

| Method | Reagents | Key Advantages | Limitations |

| Classic Simmons-Smith | CH₂I₂ + Zn(Cu) | Stereospecific, good functional group tolerance | Can be expensive, sometimes sluggish |

| Furukawa Modification | CH₂I₂ + Et₂Zn | Higher reactivity and yields | Diethylzinc is pyrophoric |

| Charette Modification | ArCHN₂ + ZnX₂ | Broader substrate scope, tolerates alcohols | Can have side reactions with the diazo compound |

Diazo Compound Reactions with Olefins in Cyclopropanation

Diazo compounds, particularly diazomethane and its derivatives, are versatile reagents for the synthesis of cyclopropanes. researchgate.net These reactions can be initiated photochemically, thermally, or, more commonly, through catalysis by transition metals. The use of diazo compounds offers a direct route to cyclopropanes from olefins. nih.gov However, the hazardous nature of many diazo compounds necessitates careful handling and often in situ generation. nih.gov

In the context of synthesizing methylene-substituted cyclopropanes, the reaction of a diazo compound with an allene (B1206475) is a key strategy. The choice of catalyst and diazo reagent can influence the efficiency and stereoselectivity of the reaction.

Transition metal catalysts play a crucial role in modern cyclopropanation reactions, particularly those involving diazo compounds. rsc.org Rhodium and palladium complexes are among the most effective catalysts for these transformations.

Rhodium-Catalyzed Cyclopropanation: Dirhodium(II) complexes are highly efficient catalysts for the decomposition of diazo compounds to generate rhodium carbenes, which then undergo cyclopropanation with alkenes. nih.govnih.gov These reactions are often highly stereoselective, and the use of chiral rhodium catalysts can lead to enantiomerically enriched cyclopropanes. rsc.org The reaction of electron-deficient alkenes with substituted aryldiazoacetates and vinyldiazoacetates, catalyzed by a chiral adamantylglycine-derived rhodium catalyst, can produce cyclopropanes with high asymmetric induction. rsc.org

For the synthesis of methylene-substituted cyclopropanes, rhodium-catalyzed cyclopropanation of allenes with diazo reagents is a powerful method. The use of chiral rhodium(II) catalysts, such as Rh₂(S-IBAZ)₄, with diacceptor diazo compounds has been shown to be a mild and highly stereoselective route to alkylidenecyclopropanes. acs.org

Palladium-Catalyzed Cyclopropanation: Palladium catalysts are also effective for cyclopropanation reactions. Palladium-catalyzed reactions often proceed through different mechanisms than their rhodium counterparts. For instance, palladium-catalyzed oxidative cross-coupling of two different allenes can lead to the formation of functionalized mdpi.comdendralenes, which contain a methylene-cyclopropane moiety. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Cyclopropanation of Allenes

| Catalyst System | Diazo Reagent | Substrate | Key Features |

| Rh₂(S-IBAZ)₄ | Diacceptor diazo compounds | Allenes | Mild, highly stereoselective, enantioselective |

| Chiral Rhodium(II) catalyst | Substituted aryldiazoacetates | Electron-deficient allenes | High asymmetric induction |

| Palladium(0) complexes | - | Allenes | Oxidative cross-coupling, formation of complex structures |

Intramolecular Cyclization Approaches

Intramolecular cyclization provides a powerful alternative to intermolecular cyclopropanation for the synthesis of cyclopropane rings. These methods often offer high levels of stereocontrol and are particularly useful for the synthesis of complex molecules.

The formation of a cyclopropane ring can be achieved through the intramolecular nucleophilic attack of a carbanion on a suitable leaving group. This approach, often referred to as a Michael-initiated ring closure (MIRC), is a versatile method for constructing cyclopropanes. acs.org

The general strategy involves the generation of a carbanion from an active methylene compound, which then undergoes a conjugate addition to an α,β-unsaturated system containing a leaving group. The resulting enolate then cyclizes via an intramolecular Sₙ2 reaction to form the cyclopropane ring. A convenient and efficient synthesis of dinitrile-substituted cyclopropanes has been developed through a tandem Michael-type addition followed by intramolecular cyclization. acs.org

For the synthesis of a methylene-cyclopropanecarboxaldehyde derivative, a plausible intramolecular approach would involve a substrate containing both a nucleophilic carbanion precursor and an allenyl group with a leaving group at the appropriate position. The base-mediated formation of the carbanion would initiate an intramolecular cyclization to form the desired methylene-cyclopropane ring.

Intramolecular Aminolysis Reactions

The synthesis of methylene-substituted cyclopropane derivatives via intramolecular aminolysis is not a widely documented standalone strategy in chemical literature. Aminolysis typically refers to the cleavage of a bond by an amine. In the context of forming a cyclopropane ring, this would likely involve an amine nucleophilically attacking a functional group within the same molecule to close the three-membered ring.

While direct examples for "intramolecular aminolysis" leading to methylene-cyclopropanes are scarce, related intramolecular cyclization reactions involving amines are well-established for the formation of cyclopropylamine derivatives. These reactions, while not strictly aminolysis, follow a similar mechanistic principle of an intramolecular nucleophilic attack by a nitrogen atom to form the cyclopropane ring.

One such related strategy involves the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure to generate a cyclopropylamine. This method has been used to synthesize trans-2-substituted-cyclopropylamines with high diastereoselectivity from readily available α-chloroaldehydes. The reaction proceeds through a zinc homoenolate intermediate which is trapped by an amine; the subsequent ring closure forms the cyclopropane ring.

Another prevalent strategy is the Michael-Initiated Ring Closure (MIRC) reaction. This powerful approach for forming cyclopropane rings involves the conjugate addition of a nucleophile to an electron-deficient alkene, which then undergoes a subsequent intramolecular cyclization. When an amine-containing nucleophile is used, this can lead to the formation of aminocyclopropanes. Although the initial step is a Michael addition rather than aminolysis of a pre-existing bond, the key ring-forming step is an intramolecular nucleophilic substitution where the nitrogen's lone pair or a carbanion generated alpha to the amine attacks a leaving group to form the three-membered ring.

Functional Group Interconversions Leading to Cyclopropanecarboxaldehyde

The synthesis of cyclopropanecarboxaldehyde can be efficiently achieved through various functional group interconversions starting from other cyclopropane derivatives. Key methods include the oxidation of primary alcohols, reduction of nitriles, and hydrolysis of stable precursors.

Oxidation of Cyclopropylmethanol and Related Alcohols

The oxidation of cyclopropylmethanol is a direct and common method for the preparation of cyclopropanecarboxaldehyde. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid and to tolerate other functional groups.

Chemical Oxidation Methods: Mild oxidizing agents are preferred for the conversion of primary alcohols to aldehydes. Reagents such as Pyridinium Chlorochromate (PCC) and conditions for Swern oxidation are effective. The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. This method is known for its mild conditions and broad functional group tolerance.

| Oxidizing Agent/Method | Typical Solvent(s) | Temperature (°C) | Advantages | Disadvantages |

| PCC (Pyridinium Chlorochromate) | Dichloromethane (CH₂Cl₂) | Room Temperature | Simple procedure, commercially available reagent. | Chromium-based reagent (toxic), can be acidic. |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (CH₂Cl₂) | -78 to Room Temp | Very mild conditions, high yields, avoids toxic metals. | Requires low temperatures, produces malodorous dimethyl sulfide. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | Mild, neutral conditions, high yields. | Reagent is expensive and potentially explosive under shock or heat. |

Enzymatic Oxidation: A notable development in this area is the use of enzymes for enantioselective oxidation. Chloroperoxidase (CPO), a heme enzyme, can catalyze the oxidation of cis-cyclopropylmethanols to the corresponding aldehydes using tert-butyl hydroperoxide as the oxidant. This biocatalytic approach offers high enantioselectivity, which is particularly valuable for the synthesis of chiral cyclopropane derivatives that are important in pharmaceuticals and natural products.

Reduction of Cyclopropyl (B3062369) Cyanide

The reduction of cyclopropyl cyanide (cyclopropanecarbonitrile) offers another pathway to cyclopropanecarboxaldehyde. The reaction must be controlled to stop at the aldehyde stage, as many reducing agents will proceed to form the corresponding amine.

Diisobutylaluminium Hydride (DIBAL-H) Reduction: DIBAL-H is a powerful and selective reducing agent for converting nitriles to aldehydes. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBAL-H acts as a Lewis acid, coordinating to the nitrogen atom of the nitrile. This is followed by the transfer of a hydride ion to the carbon atom, forming an imine-aluminium complex. Subsequent aqueous workup hydrolyzes this intermediate to yield the desired aldehyde.

Stephen Reduction: The Stephen reduction is a classic method for preparing aldehydes from nitriles. It involves the reaction of the nitrile with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl). This process forms an aldiminium salt intermediate, which precipitates from the reaction mixture. This salt is then hydrolyzed with water to produce the aldehyde. This method is generally more applicable to aromatic nitriles but can be used for aliphatic nitriles as well.

| Reduction Method | Reagent(s) | Key Intermediate | Workup |

| DIBAL-H Reduction | Diisobutylaluminium Hydride | Imine-aluminium complex | Aqueous acid |

| Stephen Reduction | SnCl₂, HCl | Aldiminium salt | Water |

Hydrolysis of Cyclopropane Derivatives

Cyclopropanecarboxaldehyde can be generated by the hydrolysis of more stable cyclopropane derivatives, which can serve as protected forms of the aldehyde. This is particularly useful as aldehydes can be reactive under certain conditions.

Hydrolysis of Cyclopropyl Acetals: Acetals are excellent protecting groups for aldehydes. Cyclopropanecarboxaldehyde can be prepared and stored as its diethyl or dimethyl acetal. The acetal is stable to basic and nucleophilic conditions. Deprotection to reveal the aldehyde is readily achieved by treatment with aqueous acid (e.g., dilute HCl or H₂SO₄). The reaction is an equilibrium process, and the presence of excess water drives it towards the formation of the aldehyde and the corresponding alcohol. For example, the hydrolysis of cyclopropanecarboxaldehyde diethyl acetal yields cyclopropanecarboxaldehyde and ethanol.

Ring Contraction and Expansion Strategies

The inherent strain of the cyclopropane ring allows for its synthesis through the rearrangement of larger, less-strained ring systems.

Ring Contraction from Cyclobutane (B1203170) Derivatives (e.g., 1,2-Cyclobutanediol)

A highly effective method for preparing cyclopropanecarboxaldehyde is through the acid-catalyzed ring contraction of 1,2-cyclobutanediol. This procedure is advantageous as it often starts from inexpensive and readily available materials.

The process involves heating a mixture of cis- and trans-1,2-cyclobutanediol in the presence of a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). The reaction is typically performed at high temperatures (around 230 °C). Under these conditions, the diol undergoes a pinacol-type rearrangement. Protonation of one hydroxyl group followed by the loss of water generates a carbocation. A 1,2-hydride shift or alkyl shift is then followed by the contraction of the four-membered ring to a three-membered ring, yielding the thermodynamically stable cyclopropanecarboxaldehyde, which is distilled directly from the reaction mixture. The yield for this transformation is generally good, often in the range of 65-80%.

A tandem Wittig reaction followed by a ring contraction process has also been developed. In this approach, an α-hydroxycyclobutanone reacts with a phosphonium ylide. The resulting olefination product undergoes a subsequent 1,2-carbon migration to afford highly functionalized cyclopropanecarbaldehydes in good to high yields.

Metal-Free Ring Expansions of Methylenecyclopropanes Through Nitrene Equivalents

The ring expansion of strained small rings presents a powerful method for synthesizing larger, more complex cyclic systems. A notable metal-free approach involves the reaction of methylenecyclopropanes (MCPs) with nitrene equivalents, leading to the formation of larger nitrogen-containing heterocycles. This transformation leverages the inherent reactivity of the strained cyclopropane ring and the exocyclic double bond.

Research has demonstrated that alkylidenecyclopropanes can undergo ring expansion when treated with a nitrene equivalent, such as Iminophenyliodinane, generated in situ. This reaction proceeds without the need for a transition metal catalyst, offering a more sustainable and cost-effective synthetic route. nih.gov The process is believed to involve the initial addition of the nitrene equivalent to the double bond of the methylenecyclopropane (B1220202), followed by a rearrangement cascade that results in the expansion of the three-membered ring to a larger cyclic imine or related structure.

The reaction provides a valuable pathway for the construction of various cyclic compounds from readily available methylenecyclopropane precursors. nih.gov

Diastereoselective and Enantioselective Synthetic Routes

The development of stereoselective methods is crucial for the synthesis of chiral molecules with defined three-dimensional structures. For methylene-substituted cyclopropanes, several diastereoselective and enantioselective strategies have been established, employing chiral catalysts to control the formation of new stereocenters.

The palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition is a highly effective method for constructing functionalized five-membered rings, such as methylenecyclopentanes, from TMM precursors and electron-deficient olefins. nih.govwikipedia.org The development of asymmetric variants of this reaction allows for the synthesis of chiral cyclopentanes with high enantioselectivity. sigmaaldrich.comnih.gov

In this reaction, a palladium(0) catalyst reacts with a TMM precursor, such as 3-acetoxy-2-trimethylsilylmethyl-1-propene, to generate a reactive Pd-TMM intermediate. This intermediate then undergoes a [3+2] cycloaddition with an acceptor molecule. The key to achieving enantioselectivity is the use of chiral ligands that coordinate to the palladium center and influence the stereochemical outcome of the cycloaddition. nih.gov The enantiodetermining step is typically the initial nucleophilic attack of the TMM intermediate on the olefin, an event that occurs at a distance from the chiral ligands on the metal, presenting a significant challenge in catalyst design. nih.gov

Despite this challenge, various chiral phosphoramidite ligands have been successfully employed to induce high levels of enantioselectivity. The reaction tolerates a range of di- and trisubstituted olefins, affording exo-methylenecyclopentane products in good yields and with high enantiomeric excesses. nih.gov

| Olefin Acceptor | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzylidene tetralone | exo-Methylene cyclopentane (B165970) derivative | 94 | 92 |

| 2-(Phenylmethylene)naphthalen-1(2H)-one | exo-Methylene cyclopentane derivative | 99 | 91 |

| 2-(Phenylmethylene)-2,3-dihydro-1H-inden-1-one | exo-Methylene cyclopentane derivative | 99 | 88 |

This methodology has proven valuable in the total synthesis of complex natural products containing five-membered rings. nih.gov

Copper-Catalyzed Reactions: Copper catalysts have been employed in the diastereo- and enantioselective functionalization of cyclopropene derivatives, which are structurally related to methylenecyclopropanes. For instance, the desymmetrization of cyclopropenes using a copper catalyst can produce nonracemic cyclopropylboronates with high stereoselectivity. acs.org Furthermore, bimetallic Pd/Cu catalytic systems have been developed for the enantioselective ring-opening of methylenecyclopropanes. In these reactions, a chiral copper catalyst generates a reactive azomethine ylide, which then acts as a nucleophile, attacking the MCP activated by a palladium catalyst. This dual catalytic system allows for high regio- and enantioselectivities in the synthesis of α-allylated 2H-pyrrole derivatives. acs.org

Iron-Catalyzed Reactions: Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for organic synthesis. Iron complexes have been shown to catalyze the reaction of methylenecyclopropanes with various substrates. For example, enneacarbonyldi-iron reacts with MCPs to form tricarbonyltrimethylenemethaneiron complexes. rsc.org More advanced iron catalysts have been developed for regio- and diastereoselective cycloaddition reactions. princeton.edunih.gov An iron-catalyzed C–H homoallylation of aromatic ketones with methylenecyclopropanes has also been reported. This reaction proceeds with regioselective cleavage of the three-membered ring to furnish ortho-homoallylated aromatic ketones. acs.org

| Reaction Type | Substrates | Catalyst System | Key Outcome | Reference |

|---|---|---|---|---|

| [4+4]-Cycloaddition | Monosubstituted 1,3-dienes | (RPI)FeL2 complexes | High regioselectivity; catalyst-controlled access to cis- or trans-diastereomers. | nih.gov |

| Ortho C–H Homoallylation | Aromatic ketones, Methylenecyclopropanes | Fe(PMe3)4 | Selective formation of ortho-homoallylated products. | acs.org |

Cyclopropyl carbinol rearrangements are powerful transformations for converting cyclopropyl-substituted alcohols into homoallylic systems through the intermediacy of a cyclopropylcarbinyl cation. When applied to chiral or prochiral cyclopropyl carbinols derived from methylene-substituted cyclopropanes, this rearrangement can be rendered enantioselective through the use of chiral catalysts.

Nature often utilizes enzymatic pathways for such cationic rearrangements. Mimicking this strategy, small molecule catalysts, particularly chiral Brønsted acids, have been developed to control the enantioselectivity of these reactions. The process typically involves the dehydration of a prochiral cyclopropylcarbinol by a chiral catalyst to generate a symmetrical cyclopropylcarbinyl cation. This cation exists as a tightly associated ion pair with the chiral counteranion of the catalyst. The chiral environment provided by the counteranion then directs the nucleophilic attack or rearrangement, leading to the formation of an enantioenriched product. This "asymmetric counteranion-directed catalysis" is a key principle in achieving high enantioselectivity.

For instance, chiral N-triflyl phosphoramides have been successfully used as catalysts to promote the asymmetric rearrangement of cyclopropylcarbinyl cations, which are subsequently trapped by nucleophiles to yield chiral homoallylic products with excellent yields and enantioselectivities.

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy. They allow for the rapid construction of complex molecular architectures from simple precursors.

A powerful tandem sequence for the synthesis of seven-membered rings, specifically dihydrooxepines, can be envisioned starting from methylenecyclopropyl aldehydes such as cyclopropanecarboxaldehyde, methylene-. This sequence involves an initial Wittig reaction followed by a Cope rearrangement.

Wittig Reaction: The sequence begins with the reaction of the methylenecyclopropyl aldehyde with a suitable phosphorus ylide (a Wittig reagent), such as one derived from an allylic phosphonium salt. This olefination step converts the aldehyde into a 1,5-diene system, where one double bond is part of the methylenecyclopropane moiety and the other is newly formed.

Cope Rearrangement: The resulting 1,5-diene, which incorporates the strained cyclopropane ring, is perfectly poised to undergo a nih.govnih.gov-sigmatropic rearrangement, specifically a Cope rearrangement. Upon heating, the C1-C6 bond of the hexa-1,5-diene intermediate cleaves while a new C3-C4 bond forms. This concerted process results in the opening of the cyclopropane ring and the simultaneous formation of a seven-membered dihydrooxepine ring.

This tandem strategy provides an elegant and efficient pathway to valuable seven-membered heterocyclic systems, which are present in a number of natural products. nih.govresearchgate.net The driving force for the rearrangement is the release of the significant ring strain of the cyclopropane ring. Similar tandem sequences involving Cope or Claisen rearrangements are known to be effective for the synthesis of dihydrooxepines. nih.govresearchgate.net

Epoxide Ring-Opening/Cyclopropanation Processes

The transformation of epoxides into cyclopropane rings represents a powerful strategy in organic synthesis, leveraging the inherent ring strain of the oxirane to facilitate the formation of the three-membered carbocycle. This section details methodologies that employ epoxide ring-opening as a key step in the construction of cyclopropanecarboxaldehyde precursors and related substituted cyclopropane derivatives. These processes often involve intramolecular reactions where the epoxide oxygen acts as an internal leaving group, triggered by a nucleophilic attack from another part of the molecule.

A notable advancement in this area is a two-step synthetic sequence that begins with a γ,δ-epoxyester to produce a cyclopropanecarboxaldehyde-1,1-diester. This process is initiated by an epoxide ring-opening/cyclopropanation reaction, followed by an oxidation step to yield the target aldehyde.

Magnesium Perchlorate Catalyzed Cyclopropanation

Detailed research has demonstrated the efficacy of magnesium perchlorate (Mg(ClO₄)₂) as a catalyst in the intramolecular cyclopropanation of γ,δ-epoxyesters. This reaction proceeds through the heating of the epoxy substrate in the presence of the catalyst, leading to the formation of a cyclopropanemethanol-1,1-diester. The subsequent oxidation of this alcohol intermediate, for instance using a mild TEMPO-mediated system, furnishes the corresponding cyclopropanecarboxaldehyde derivative in good yield.

The proposed mechanism for the cyclopropanation step involves the coordination of the Lewis acidic magnesium cation to both the epoxide oxygen and one of the ester carbonyls. This dual coordination facilitates the nucleophilic attack of the enolate, formed at the α-carbon of the malonate, onto the proximal carbon of the epoxide. This intramolecular S(_N)2 reaction results in the opening of the epoxide ring and the simultaneous formation of the cyclopropane ring. The stereochemistry of the starting epoxide can influence the stereochemical outcome of the cyclopropanated product.

The versatility of this method is showcased by its applicability to a range of substituted γ,δ-epoxyesters, providing access to variously substituted cyclopropanemethanol precursors. The yields for the cyclopropanation step are generally moderate to good.

Table 1: Mg(ClO₄)₂-Catalyzed Cyclopropanation of γ,δ-Epoxyesters This table is interactive. Users can sort data by clicking on the column headers.

| Entry | R¹ | R² | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | Ph | Diethyl 1-(hydroxymethyl)-2-phenylcyclopropane-1,1-dicarboxylate | 65 |

| 2 | H | 4-Cl-Ph | Diethyl 2-(4-chlorophenyl)-1-(hydroxymethyl)cyclopropane-1,1-dicarboxylate | 62 |

| 3 | H | 4-MeO-Ph | Diethyl 1-(hydroxymethyl)-2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | 68 |

| 4 | Me | Ph | Diethyl 1-(hydroxymethyl)-2-methyl-2-phenylcyclopropane-1,1-dicarboxylate | 55 |

| 5 | H | n-Pr | Diethyl 1-(hydroxymethyl)-2-propylcyclopropane-1,1-dicarboxylate | 71 |

Following the cyclopropanation, the resulting cyclopropanemethanol can be oxidized to the desired cyclopropanecarboxaldehyde. For example, the TEMPO-mediated oxidation of diethyl 1-(hydroxymethyl)-2-phenylcyclopropane-1,1-dicarboxylate yields diethyl 1-formyl-2-phenylcyclopropane-1,1-dicarboxylate in approximately 75% yield.

Lithium Amide-Induced Intramolecular Cyclopropanation

Another significant methodology involves the use of strong, non-nucleophilic bases, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), to induce the intramolecular cyclopropanation of unsaturated terminal epoxides. This approach is particularly effective for the synthesis of bicyclic systems containing a cyclopropane ring.

The reaction is initiated by the deprotonation of the carbon atom of the epoxide ring that is not attached to the oxygen, leading to the formation of an α-lithiated epoxide. This carbenoid-like species then undergoes an intramolecular nucleophilic attack on the tethered alkene, resulting in the formation of the cyclopropane ring and a corresponding alcohol. The reaction is highly diastereoselective, with the stereochemical information from the chiral epoxide being effectively transferred to the cyclopropane product. This method has been successfully applied to the synthesis of both bicyclo[3.1.0]hexan-2-ols and bicyclo[4.1.0]heptan-2-ols from the corresponding bishomoallylic and trishomoallylic epoxides, respectively.

The efficiency and stereospecificity of this reaction make it a valuable tool for the synthesis of complex molecules containing the cyclopropane motif. The choice of solvent has been found to be crucial, with tert-butyl methyl ether (t-BuOMe) often providing the best results.

Table 2: LTMP-Induced Intramolecular Cyclopropanation of Unsaturated Epoxides This table is interactive. Users can sort data by clicking on the column headers.

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 1,2-Epoxy-5-hexene | trans-Bicyclo[3.1.0]hexan-2-ol | 85 |

| 2 | (E)-1,2-Epoxy-5-heptene | trans-3-Methylbicyclo[3.1.0]hexan-2-ol | 81 |

| 3 | (Z)-1,2-Epoxy-5-heptene | cis-3-Methylbicyclo[3.1.0]hexan-2-ol | 79 |

| 4 | 1,2-Epoxy-6-heptene | trans-Bicyclo[4.1.0]heptan-2-ol | 88 |

| 5 | (R)-1,2-Epoxy-5-hexene | (1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol | 84 (>99% ee) |

While this method directly yields cyclopropyl carbinols rather than cyclopropanecarboxaldehydes, these alcohol products are versatile intermediates that can be subsequently oxidized to the corresponding aldehydes or ketones. This two-step sequence, therefore, provides an alternative and highly stereoselective route to substituted cyclopropanecarboxaldehydes.

Mechanistic Insights into the Reactivity and Transformations of Cyclopropanecarboxaldehyde and Methylene Substituted Cyclopropane Derivatives

Fundamental Principles of Ring Strain and Bond Deformation in Cyclopropyl (B3062369) Systems

The cyclopropane (B1198618) ring, the smallest of the cycloalkanes, possesses a unique chemical reactivity primarily attributed to its significant ring strain. jove.comorganic-chemistry.org This strain arises from the geometric constraints of a three-membered ring, which forces the carbon-carbon-carbon (C-C-C) bond angles to be 60°. organic-chemistry.org This value represents a substantial deviation from the ideal 109.5° bond angle characteristic of sp³-hybridized carbon atoms in acyclic alkanes. chemistrysteps.com This deviation leads to two primary types of strain: angle strain and torsional strain. chemistrysteps.comorgoreview.com

These combined strain effects elevate the potential energy of the molecule, making cyclopropane and its derivatives, including cyclopropanecarboxaldehyde (B31225), thermodynamically unstable and thus more reactive than other cycloalkanes like cyclopentane (B165970) and cyclohexane, which have much lower ring strain. jove.comorgoreview.com

Comparison of Ring Strain in Cycloalkanes

| Cycloalkane | C-C-C Bond Angle (Planar) | Ideal sp³ Angle | Angle Deviation | Total Ring Strain (kcal/mol) |

|---|---|---|---|---|

| Cyclopropane | 60° | 109.5° | 49.5° | ~28 |

| Cyclobutane (B1203170) | 90° | 109.5° | 19.5° | ~26 |

| Cyclopentane | 108° | 109.5° | 1.5° | ~6 |

| Cyclohexane | 120° | 109.5° | -10.5° (puckers to avoid) | ~0 |

Carbonyl Group Reactivity in Cyclopropanecarboxaldehyde

The carbonyl group (C=O) in cyclopropanecarboxaldehyde is a site of significant chemical reactivity. The polarization of the carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic, dictates its reaction pathways. google.comucalgary.ca This electrophilic carbon is a prime target for attack by various nucleophiles. google.com

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily react with aldehydes like cyclopropanecarboxaldehyde. organic-chemistry.org The reaction proceeds via a nucleophilic addition mechanism. The carbanionic portion of the organometallic compound attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. organic-chemistry.org A subsequent workup step involving the addition of a proton source, typically water or a dilute acid, protonates the alkoxide to yield the final alcohol product. organic-chemistry.org

The general mechanism is as follows:

Nucleophilic Attack: The organometallic reagent adds its alkyl or aryl group to the carbonyl carbon.

Formation of Tetrahedral Intermediate: A magnesium or lithium alkoxide intermediate is formed.

Protonation: Addition of an acid protonates the alkoxide, resulting in a secondary alcohol. organic-chemistry.org

For cyclopropanecarboxaldehyde, this reaction provides a direct route to synthesizing cyclopropyl-substituted secondary alcohols, which are valuable precursors for further transformations.

Cyclopropanecarboxaldehyde can serve as a source of cyclopropyl radicals through decarbonylation processes. When subjected to methyl-radical-induced decomposition, typically in a temperature range of 100–200°C, the aldehyde undergoes hydrogen abstraction to form a cyclopropylcarbonyl radical. This acyl radical is unstable and can subsequently eliminate a molecule of carbon monoxide (CO) in a process known as decarbonylation. The result is the formation of a cyclopropyl radical, which can then participate in other radical reactions, such as combination or hydrogen abstraction. While the decarbonylation is not always complete, it is an extensive process and a viable method for generating these cyclic alkyl radicals for mechanistic studies and synthetic applications.

Aldehydes are readily oxidized to their corresponding carboxylic acids, and cyclopropanecarboxaldehyde is no exception. jove.com This transformation can be achieved using a variety of common oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and even molecular oxygen under specific conditions. jove.com The presence of a hydrogen atom on the carbonyl carbon makes aldehydes particularly susceptible to oxidation, a property not shared by ketones.

A notable industrial process involves the non-catalytic oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid using molecular oxygen (from air or pure O₂) at elevated temperatures (50–100° C) and pressures (1–10 bar). This process is understood to proceed via a free radical mechanism. The reaction mechanism for oxidation, for instance with chromic acid, typically involves the formation of a hydrate (B1144303) intermediate from the aldehyde, which then reacts with the oxidant in a manner similar to an alcohol.

Common Oxidizing Agents for Aldehydes

| Reagent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous | Carboxylic Acid |

| Chromic Acid (H₂CrO₄) | Aqueous, acidic | Carboxylic Acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | Carboxylate (mild) |

| Molecular Oxygen (O₂) | 50-100°C, 1-10 bar | Carboxylic Acid |

Rearrangement Reactions

The cyclopropyl-carbinyl cation is a fascinating and synthetically useful non-classical carbocationic intermediate. It is readily generated from cyclopropylcarbinols (the products of nucleophilic addition to cyclopropanecarboxaldehyde) through dehydration upon treatment with an acid. This cation is not a simple, localized carbocation; instead, the positive charge is delocalized over the adjacent carbons, including those in the cyclopropane ring.

This delocalization facilitates a facile and often rapid ring-opening rearrangement to form a more stable homoallylic cation. The subsequent capture of this cation by a nucleophile leads to the formation of ring-expanded homoallylic products. This rearrangement has been widely exploited in organic synthesis.

Recent advancements have demonstrated that this rearrangement can be performed asymmetrically using chiral catalysts. For example, a chiral N-triflyl phosphoramide (B1221513) catalyst can facilitate the dehydration of a prochiral cyclopropylcarbinol to generate the cyclopropyl-carbinyl cation as part of a chiral ion pair. The chiral counteranion then directs the nucleophilic attack, leading to the formation of enantioenriched homoallylic products with high yields and excellent enantioselectivities. The scope of this reaction is broad, allowing for the use of various nucleophiles, such as thione-containing compounds, to produce chiral homoallylic sulfides.

The mechanistic pathway involves:

Cation Formation: Acid-catalyzed dehydration of a cyclopropylcarbinol.

Rearrangement: The unstable cyclopropyl-carbinyl cation rearranges to a homoallylic cation.

Nucleophilic Trapping: A nucleophile attacks the rearranged cation to yield the final product.

This powerful strategy provides access to complex and stereochemically rich molecules from relatively simple cyclopropyl precursors.

Cyclopropyl-Carbinyl Cation Rearrangements: Mechanistic Pathways and Scope

Analysis of Transition State Nature for Cyclopropyl Cation

Recent advanced studies combining experimental and theoretical approaches have provided compelling evidence that the cyclopropyl cation is not a stable chemical species but rather a transition state. acs.orgacs.orgnih.gov This instability is attributed to a symmetry-allowed disrotatory ring-opening pathway that leads to the more stable allyl cation. acs.orgosti.govresearchgate.net

Synchrotron photoionization spectroscopy, coupled with high-accuracy ab initio calculations, has been instrumental in revealing the nature of the cyclopropyl cation. acs.orgosti.gov These investigations have shown that while the ring strains of the cyclopropyl radical and cation are similar, their fates upon formation are quite different. The ring-opening paths for the cyclopropyl radical are forbidden by orbital symmetry, contributing to its relative stability. In contrast, the disrotatory ring-opening of the cyclopropyl cation is a symmetry-allowed process, rendering it an unstable transition state. acs.orgosti.gov

Computational simulations of the photoionization spectrum of the cyclopropyl radical show striking agreement with experimental data, which supports the calculated potential energy surface where the cyclopropyl cation exists as a transition state rather than a local minimum. acs.org This work provides a significant example of transition state spectroscopy, where experimental techniques can directly probe the properties of a transient species at the peak of a reaction energy barrier. acs.org

Substituent Effects on Rearrangement Proclivity

The propensity for rearrangement in cyclopropyl cation systems is significantly influenced by the nature of substituents on the cyclopropane ring. While the parent cyclopropyl cation is a transition state, substituted derivatives, often referred to as cyclopropylcarbinyl cations, can exist as stable intermediates. chemrxiv.org The stability of these intermediates and their tendency to rearrange are dictated by the electronic properties of the substituents.

Density Functional Theory (DFT) investigations have shown that the stability of cyclopropylcarbinyl cations and the energy barriers to their rearrangement are correlated with the nature of the substituents. chemrxiv.org For instance, the presence of an aryl group on one of the cyclopropyl carbons can greatly stabilize a corresponding homoallylic cation, making the rearrangement of the cyclopropylcarbinyl structure more competitive with nucleophilic attack. This can lead to a loss of stereoselectivity in reactions involving these intermediates. chemrxiv.org

A systematic study of substituent effects at various positions on the cyclopropylcarbinyl and related cations has revealed strong correlations with Hammett σ+ values. chemrxiv.org Key findings from this research are summarized in the table below:

| Substituent Position | Effect of Electron-Donating Groups (EDGs) | Effect of Electron-Withdrawing Groups (EWGs) |

| C1 | Increases the energy gap between the cyclopropylcarbinyl (CPC) and bicyclobutonium (BCB) structures, stabilizing the CPC cation. | Narrows the energy gap between CPC and BCB structures, making the potential energy surface shallower and other structures more accessible. |

| C2 | Energetically stabilizes bicyclobutonium (BCB) cations relative to cyclopropylcarbinyl (CPC) cations. | - |

| C3/C4 (Aryl groups) | Greatly increases the stability of the homoallylic cation, promoting rearrangement. chemrxiv.org | - |

These findings indicate that electron-donating groups at the C1 position enhance the stability of the cyclopropylcarbinyl cation, making it a deeper intermediate on the potential energy surface. Conversely, electron-withdrawing groups tend to create a shallower potential energy surface where multiple related structures are energetically accessible, thus increasing the likelihood of rearrangement. chemrxiv.org The ability of certain substituents to stabilize the vacant p-orbitals of cyclopropylcarbinyl cations can facilitate the formation of these carbocations and direct the course of subsequent reactions. nih.gov

Cope Rearrangements in Methylenecyclopropane (B1220202) Derivatives

The Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of 1,5-dienes that occurs under thermal conditions. wikipedia.org While the classic Cope rearrangement involves acyclic or larger ring systems, the principles can be applied to understand the thermal behavior of certain methylenecyclopropane derivatives that can access a 1,5-diene-like transition state.

Although direct examples of Cope rearrangements in simple methylenecyclopropane derivatives are a facet of broader thermal rearrangement studies, the key structural feature required is a 1,5-diene moiety. In the context of methylenecyclopropane, this would necessitate appropriate substitution. For instance, a 2-alkenyl-1-methylenecyclopropane could potentially undergo a Cope-type rearrangement.

The mechanism of the Cope rearrangement is concerted and typically proceeds through a chair-like transition state, although a boat-like conformation is also possible, particularly in constrained systems. wikipedia.org The reaction is thermally allowed by the Woodward-Hoffmann rules. wikipedia.org A variation of this reaction, the oxy-Cope rearrangement, involves a hydroxyl group at the C3 position of the 1,5-diene. The initial product is an enol, which then tautomerizes to a carbonyl compound, providing a thermodynamic driving force for the reaction. youtube.comorganic-chemistry.org Anionic oxy-Cope rearrangements, where the hydroxyl group is deprotonated, can proceed at significantly faster rates. organic-chemistry.org

Thermal Decomposition and Photochemical Decomposition

The thermal and photochemical decomposition of methylenecyclopropane and its derivatives are driven by the high ring strain of the three-membered ring. nih.govresearchgate.net These reactions often proceed through radical or diradical intermediates.

Thermal Decomposition: Thermolysis of methylenecyclopropane derivatives typically involves the homolytic cleavage of a carbon-carbon bond in the cyclopropane ring to form a trimethylenemethane (TMM) diradical intermediate. nih.govrsc.org This intermediate can then undergo various subsequent reactions, including re-cyclization to form the starting material or other isomers, or reaction with other species present. The thermolysis of an optically active tetradeuterated 2-methoxymethyl methylenecyclopropane has been shown to produce a specific ratio of eight possible rearrangement stereoisomers, with the reaction proceeding through an allyl diradical intermediate. rsc.org

Photochemical Decomposition: Photochemical decomposition can also proceed via the formation of a TMM intermediate. nih.gov The photolysis of 4-methylene-Δ¹-pyrazoline is a known method for generating the TMM diradical, which can then decompose or rearrange. nih.gov In some cases, γ-irradiation has been used to convert methylenecyclopropane to TMM. nih.gov The subsequent photolysis of the TMM intermediate can lead to further decomposition, for example, to form 1,3-butadiene. nih.gov The specific products of photochemical decomposition can be influenced by the wavelength of light used and the presence of sensitizers or other reactive species.

Reactivity of Exocyclic Double Bonds in Methylene-Substituted Cyclopropanes

Cycloaddition Reactions (e.g., Trimethylenemethane Cycloaddition)

The exocyclic double bond in methylene-substituted cyclopropanes is a key site of reactivity, readily participating in cycloaddition reactions. A prominent example is the [3+2] cycloaddition reaction involving trimethylenemethane (TMM) synthons, which provides a direct route to substituted cyclopentanes. nih.gov

In these reactions, a TMM precursor, often a substituted methylenecyclopropane or a silylated allylic acetate, is treated with a transition metal catalyst, typically a palladium(0) or nickel(0) complex. organicreactions.org The catalyst facilitates the formation of a reactive TMM intermediate. organicreactions.orgchemtube3d.com This intermediate, which can be described as a zwitterionic TMM-palladium complex, then reacts with an electron-deficient alkene (a π-acceptor) to form a five-membered ring. nih.govorganicreactions.org

The palladium-catalyzed [3+2] TMM cycloaddition has been shown to be a highly chemo-, regio-, and diastereoselective process. nih.govacs.org The reaction typically proceeds in a stepwise manner, involving the nucleophilic attack of the TMM intermediate on the alkene, followed by cyclization. chemtube3d.com

Below is a table summarizing the scope of a palladium-catalyzed asymmetric [3+2] TMM cycloaddition with various electron-deficient olefins.

| Entry | Olefin | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzylidene tetralone | 94 | 92 |

| 2 | (E)-Benzalacetone | - | 82 |

| 3 | Methyl cinnamate | - | 62 |

Data extracted from studies on palladium-catalyzed asymmetric TMM cycloadditions, where reactions were performed under optimized conditions. nih.gov The yield for entries 2 and 3 was not specified in the provided context.

This methodology has been applied to a broad range of substrates, including nitroarenes in dearomative cycloadditions, and has proven valuable in the synthesis of complex cyclopentanoid natural products. organicreactions.orgacs.org

Formation of Organometallic Complexes (e.g., η2-Enonenickel Complexes)

The strained π-system of methylene-substituted cyclopropane derivatives, such as methylene-cyclopropanecarboxaldehyde, facilitates coordination to transition metals, forming organometallic complexes that are key intermediates in numerous catalytic transformations. The interaction typically involves the formation of an η2-alkene complex, where the exocyclic double bond coordinates to a low-valent metal center, such as Nickel(0). While often transient, these complexes are pivotal for activating the molecule towards subsequent reactions, including oxidative addition, cyclization, and carboxylation. researchgate.netrsc.org

The reaction of a Ni(0) source with a methylenecyclopropane (MCP) can lead to the formation of a nickelacyclobutane. researchgate.net This process is formally considered an oxidative addition of the strained C-C bond of the cyclopropane ring to the metal center, a reaction that proceeds through an initial η2-alkene complex intermediate. The stability and subsequent reaction pathway of these complexes are significantly influenced by factors such as the ligands on the metal center and the solvent used. rsc.orgresearchgate.net For instance, in nickel-mediated carboxylation reactions of MCPs, the choice of solvent and amine ligands dictates the outcome of the transformation. rsc.org

While stable η2-methylenecyclopropane complexes of platinum(0), rhodium(I), and iridium(I) have been isolated and characterized, analogous nickel complexes are generally more reactive. rsc.org Reactions involving palladium(II), for example, often lead to rapid ring-opening to form π-allyl complexes. rsc.org In the context of nickel catalysis, the initial coordination activates the MCP, and subsequent steps can either preserve the three-membered ring or lead to its cleavage. For example, nickel-catalyzed hydroarylation of MCPs can proceed via ring-opening, where a Ni(II)-H species is a proposed key intermediate that adds across the double bond, initiating the ring strain release. nih.gov

The formation of these organometallic intermediates is a critical first step in harnessing the synthetic potential of strained cyclopropane derivatives. The balance between the stability of the η2-complex and its propensity to undergo further reactions like oxidative ring-opening is a central theme in the organometallic chemistry of these systems. researchgate.netrsc.org

Diastereoselective Hydrogenation of Exocyclic Alkenes

The hydrogenation of the exocyclic double bond in substituted methylenecyclopropanes offers a direct route to the synthesis of substituted cyclopropanes. When the cyclopropane ring possesses a pre-existing stereocenter, the hydrogenation can proceed with high diastereoselectivity. This substrate-controlled process relies on the chiral information embedded in the starting material to direct the approach of hydrogen to one of the two diastereotopic faces of the alkene.

The underlying principle of this diastereoselectivity is steric hindrance. The resident chiral center and its associated substituents create a sterically biased environment around the exocyclic methylene (B1212753) group. During catalytic hydrogenation, the substrate adsorbs onto the surface of the metal catalyst (e.g., Platinum or Palladium). The molecule will preferentially adopt a conformation that minimizes steric interactions between its substituents and the catalyst surface. Consequently, the hydrogen atoms are delivered from the less sterically hindered face of the double bond, leading to the predominant formation of one diastereomer.

While the synthesis of axially chiral methylenecyclopropanes has been a subject of interest, these molecules are primarily valued for their ability to undergo reactions that transfer this axial chirality to new central chirality, often through ring-opening or addition reactions. nih.govbohrium.com However, the fundamental principles of asymmetric synthesis dictate that their hydrogenation would be influenced by the existing chirality. The efficiency of the diastereoselection depends on the steric differentiation between the two faces of the alkene, which is a function of the size and orientation of the substituents on the chiral cyclopropane ring.

Radical Chemistry of Cyclopropyl Systems

Generation and Stability of Cyclopropyl Radicals

Cyclopropyl radicals are highly reactive intermediates that can be generated through various methods. A classical approach involves the hydrogen atom abstraction from a C-H bond on the cyclopropane ring or from a substituent. For instance, the methyl-radical-induced decomposition of cyclopropanecarboxaldehyde serves as a source of cyclopropyl radicals via the decarbonylation of the initially formed cyclopropylcarbonyl radical. rsc.org Other methods include the photodecomposition of precursors like bis(cyclopropylformyl) peroxide and the addition of an external radical species to the double bond of vinyl or methylenecyclopropanes. lookchem.comnih.govbeilstein-journals.org

Structurally, the cyclopropyl radical is not planar. aip.org High-level theoretical calculations and experimental data indicate that the radical center is pyramidal, with the α-C-H bond bent significantly out of the plane of the three-membered ring. researchgate.netresearchgate.net This pyramidal geometry results in a barrier to inversion, which has been calculated and measured. aip.orgacs.orgacs.org The magnitude of this barrier is sufficient to affect the stereochemical outcome of reactions involving these radicals. aip.org The cyclopropyl group itself imparts only a weak stabilizing effect on an adjacent radical center, less than that observed for carbocations. psu.eduwikipedia.org

| Parameter | Calculated Value | Reference |

|---|---|---|

| α-C-H Out-of-Plane Angle (θ) | 39.5° | aip.org |

| Inversion Barrier | ~3.0 kcal/mol | aip.org |

Ring Fission Dynamics of Cyclopropyl Radicals to Allyl Radicals

Despite the significant ring strain inherent in the three-membered ring, the cyclopropyl radical is kinetically persistent and does not spontaneously undergo ring-opening. rsc.org The unimolecular isomerization of the cyclopropyl radical to the thermodynamically more stable allyl radical is a key transformation that is governed by a significant activation barrier, estimated experimentally to be around 20 kcal/mol. rsc.org

The kinetic stability of the cyclopropyl radical is rooted in orbital symmetry rules. researchgate.net According to Woodward-Hoffmann analysis, both the conrotatory and disrotatory ring-opening pathways are considered formally forbidden for the radical, leading to the substantial kinetic barrier. researchgate.netanl.gov This contrasts sharply with the cyclopropyl cation, for which the disrotatory ring-opening is a symmetry-allowed process, rendering the cation an unstable transition state rather than a true intermediate. researchgate.netanl.govillinois.edu

Intermolecular Reactions of Cyclopropyl Radicals

When generated in the presence of other molecules, the cyclopropyl radical can participate in a variety of intermolecular reactions, often in competition with ring fission. These reactions include hydrogen atom abstraction, halogen atom abstraction, and addition to unsaturated systems. rsc.orglookchem.comwikipedia.org The high reactivity of the cyclopropyl radical is demonstrated by its rapid reaction rates with various substrates. lookchem.com

Laser flash photolysis techniques have been employed to determine the absolute rate constants for several of these reactions. lookchem.comacs.org For example, cyclopropyl radicals readily add to styrenes and abstract hydrogen atoms from good hydrogen donors like 1,4-cyclohexadiene. lookchem.com The reactivity order for radical addition to alkenes at 298 K was found to be Phenyl > cyclopropyl > primary alkyl. lookchem.com For hydrogen atom abstraction, the reactivity does not follow a simple trend, but both phenyl and cyclopropyl radicals are more reactive than typical primary alkyl radicals. lookchem.com

| Substrate | Reaction Type | Rate Constant (M-1s-1) | Reference |

|---|---|---|---|

| Styrene | Addition | 1.5 x 107 | lookchem.com |

| α-Methylstyrene | Addition | 2.0 x 106 | lookchem.com |

| 1,4-Cyclohexadiene | H-Abstraction | 7.9 x 106 | lookchem.com |

| Carbon Tetrachloride | Cl-Abstraction | 1.5 x 106 | lookchem.com |

The competition between these bimolecular reactions and the unimolecular ring-opening is dependent on the concentration of the substrate and the temperature. At low substrate concentrations and high temperatures, ring-opening becomes more favorable. rsc.org

Applications in Complex Organic Synthesis and Astrochemistry

Role as Versatile Building Blocks in Multistep Organic Synthesis

Methylenecyclopropanes (MCPs) are recognized as valuable intermediates in synthetic organic chemistry due to their high ring strain (approx. 41.0 kcal mol⁻¹) and unique reactivity. rsc.orgrsc.org The presence of both an exocyclic double bond and a carboxaldehyde group in a conjugated system allows for a diverse range of transformations, making methylene-cyclopropanecarboxaldehyde a powerful tool for constructing intricate molecular frameworks.

The exocyclic double bond of methylene-cyclopropanecarboxaldehyde can be selectively reduced through hydrogenation to yield 1-formyl-2-methylcyclopropane. This transformation creates a new stereocenter at the methyl-bearing carbon. The existing chirality of the formyl-substituted carbon on the cyclopropane (B1198618) ring means that this hydrogenation can proceed diastereoselectively. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome, offering a pathway to specifically substituted cyclopropane derivatives. rsc.org While detailed studies on the diastereoselective hydrogenation of methylene-cyclopropanecarboxaldehyde itself are not extensively documented, the principles of heterogeneous catalytic hydrogenation of similar exocyclic double bonds on cyclopropane rings suggest that high levels of stereocontrol are achievable. rsc.org Such reactions provide access to chiral cyclopropane building blocks that are valuable in medicinal chemistry and natural product synthesis. nih.gov

Methylenecyclopropanes are well-established precursors for a wide array of heterocyclic compounds through various cycloaddition and rearrangement reactions. rsc.orgcapes.gov.br The unique reactivity of the strained ring allows MCPs to act as three-carbon (C3) synthons in formal cycloaddition reactions. For instance, transition-metal-catalyzed [3+2] and [3+3] cycloadditions are powerful methods for constructing five- and six-membered rings, respectively. acs.org

The aldehyde group in methylene-cyclopropanecarboxaldehyde can participate in or direct these transformations, leading to a variety of oxygen and nitrogen heterocycles:

2H-Chromenes : These oxygen-containing heterocycles can be synthesized using methylenecyclopropane (B1220202) derivatives.

γ-Lactones and γ-Lactams : The synthesis of these five-membered heterocycles can be achieved through reactions involving the ring-opening of the cyclopropane moiety followed by cyclization.

δ-Lactams : Six-membered nitrogen heterocycles can also be accessed through annulation strategies using methylenecyclopropane precursors. nih.gov

The table below summarizes some general synthetic strategies using methylenecyclopropanes to form heterocyclic systems.

| Heterocycle Class | Reaction Type | Description |

| Five-membered rings | [3+2] Cycloaddition | The MCP unit acts as a three-atom component, reacting with a two-atom partner (e.g., an alkene or alkyne) to form cyclopentane (B165970) derivatives, which can be precursors to lactones or lactams. acs.org |

| Six-membered rings | [3+3] Annulation | MCPs can react with a three-atom component to construct six-membered rings, a common scaffold in δ-lactams. rsc.org |

| Fused Heterocycles | Tandem Reactions | Sequential reactions, such as a Michael addition followed by an intramolecular cyclization, can yield complex heterocyclic systems like chromenes. |

The reactivity of cyclopropanecarboxaldehyde (B31225), methylene- extends to the synthesis of more complex polycyclic systems, including fused and spirocyclic structures. These motifs are of significant interest as they are present in numerous biologically active molecules.

Domino reactions initiated from functionalized cyclopropanes are particularly effective for this purpose. For example, a one-pot reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes can construct bridged O,O-ketal fused spiro piperidone-cyclopropane derivatives with good diastereoselectivity. nih.gov This process involves a sequence of [4+2] annulation, intermolecular electrophilic addition, and intramolecular cyclization. nih.gov Similarly, transition-metal-free, base-promoted spirocyclization reactions can be employed to synthesize spirotetrahydroquinolines fused with medium-sized rings. rsc.org These strategies showcase the utility of cyclopropane derivatives in rapidly building molecular complexity from relatively simple starting materials.

Strategies for Natural Product Total Synthesis Incorporating Cyclopropyl (B3062369) Moieties

The cyclopropane ring is a structural motif found in a wide variety of natural products, including terpenes, fatty acid metabolites, and alkaloids. marquette.eduresearchgate.net These molecules exhibit a broad range of biological activities, making them attractive targets for total synthesis. researchgate.net The rigidity and unique electronic properties of the cyclopropane ring often impart potent and specific bioactivity.

Functionalized cyclopropanes are critical intermediates in the synthesis of these natural products. marquette.edu While no major total synthesis has explicitly reported the use of methylene-cyclopropanecarboxaldehyde as a key intermediate, its structure represents a valuable synthon. The combination of the cyclopropane ring, an aldehyde for chain extension or functional group manipulation, and a methylene (B1212753) group for further reactions makes it a potentially powerful precursor. The development of synthetic routes often relies on the efficient and stereocontrolled construction of a core cyclopropane fragment, which is later elaborated to complete the natural product. nih.govuci.edu

Table of Natural Product Classes Containing Cyclopropane Rings

| Class of Natural Product | Example(s) | Biological Significance |

|---|---|---|

| Terpenoids | (+)-Fastigiatine | Neurotropic properties |

| Steroidal Alkaloids | Batrachotoxin | Potent neurotoxin, selective agonist of sodium ion channels |

| Triterpenoids | Phainanoid F | Potent immunosuppressant |

A major challenge in the synthesis of cyclopropane-containing natural products is the precise control of stereochemistry. acs.org Often, multiple stereocenters exist on the cyclopropane ring and its substituents, and the biological activity of the molecule is highly dependent on the correct configuration. Several powerful strategies have been developed for the stereocontrolled synthesis of cyclopropanes.

One prominent method is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.org This approach involves the reaction of a nucleophile with an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. The use of chiral auxiliaries, chiral catalysts, or chiral building blocks allows for high levels of enantio- and diastereoselectivity. rsc.org

Another increasingly important strategy is chemoenzymatic synthesis . Engineered enzymes, such as variants of myoglobin, can catalyze cyclopropanation reactions with exceptionally high diastereo- and enantioselectivity. nih.gov These biocatalytic methods can provide access to valuable chiral cyclopropyl ketones and other functionalized cyclopropanes that are difficult to obtain through traditional chemical methods. nih.gov These stereocontrolled methods are crucial for generating the specific cyclopropane fragments needed for the total synthesis of complex natural products. acs.org

Development of Novel Organic Reactions and Transformations for Diversity-Oriented Synthesis

The strained carbocyclic framework of cyclopropanecarboxaldehyde, methylene-, possessing both a reactive aldehyde and a methylenecyclopropane (MCP) unit, earmarks it as a versatile building block in diversity-oriented synthesis (DOS). The primary goal of DOS is the efficient and deliberate creation of structurally diverse small molecules, a task for which this compound is well-suited due to its potential to undergo a variety of transformations. nih.gov The development of novel organic reactions and cascade sequences originating from this molecule allows for the rapid assembly of complex and diverse molecular architectures. mdpi.com

Methylenecyclopropanes, in general, are recognized as valuable precursors in the synthesis of heterocyclic compounds. rsc.org The inherent ring strain and the presence of a reactive exocyclic double bond in the MCP moiety of cyclopropanecarboxaldehyde, methylene- allow for a range of ring-opening and cycloaddition reactions. These reactions can be strategically employed to generate a multitude of scaffolds, a key objective in DOS. For instance, multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are a powerful tool in DOS for achieving molecular diversity. beilstein-journals.orgwindows.net The aldehyde functionality of cyclopropanecarboxaldehyde, methylene- can readily participate in well-established MCRs, such as the Ugi or Biginelli reactions, to introduce multiple points of diversity. beilstein-journals.org

Furthermore, the development of cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, represents a particularly efficient strategy in DOS. nih.govmdpi.com For cyclopropanecarboxaldehyde, methylene-, a plausible cascade could be initiated by a nucleophilic attack on the aldehyde, followed by a rearrangement or ring-opening of the methylenecyclopropane ring. This would lead to the formation of intricate molecular skeletons in a single, atom-economical step. The strategic application of organocatalysis or transition-metal catalysis can further expand the repertoire of transformations available to this versatile building block, enabling the synthesis of a broad range of heterocyclic and carbocyclic structures. nih.gov The ability to generate complex and diverse molecular libraries from a single, readily accessible starting material underscores the potential of cyclopropanecarboxaldehyde, methylene- in the exploration of new chemical space for drug discovery and chemical biology. mdpi.com

Astrochemical Significance and Interstellar Molecule Formation

The study of aldehydes in astrochemistry is of significant interest, as they are key intermediates in the formation of more complex organic molecules, some of which are precursors to biorelevant compounds. springernature.com While cyclopropanecarboxaldehyde, methylene- has not been directly detected in the interstellar medium (ISM), its structural isomer, cyclopropanecarboxaldehyde, is considered a viable candidate for interstellar detection. nih.govnih.gov This suggests that small, cyclic aldehydes are of astrochemical interest, and the fundamental principles governing their formation and detection can be extended to isomers like cyclopropanecarboxaldehyde, methylene-.

Proposed Low-Temperature Synthesis Pathways in Interstellar Ices